Acid Yellow 72

Description

Classification and Structural Context within Acid Dyes

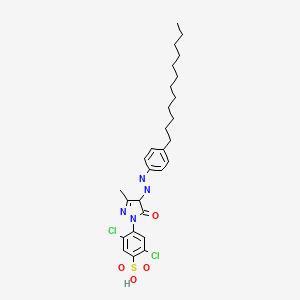

Acid Yellow 72 is classified as a water-soluble, anionic dye. cabidigitallibrary.org Belonging to the single azo class of dyes, its chemical structure is characterized by the presence of one azo group (–N=N–), which acts as the chromophore responsible for its color. wikipedia.org The dye molecule contains acidic functional groups, specifically a sulfonic acid group (–SO₃H), which is typically present as a sodium salt (–SO₃Na) to ensure water solubility. china-dyestuff.com This anionic nature is fundamental to its application, as it allows the dye to form ionic bonds with cationic sites in protein fibers like wool and silk, as well as synthetic polyamides such as nylon. cabidigitallibrary.org

The synthesis of this compound involves a two-step process common to azo dyes: diazotization followed by coupling. wikipedia.orgchina-dyestuff.com The manufacturing method consists of the diazotization of 4-Dodecylbenzenamine, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. wikipedia.orgchina-dyestuff.com This specific combination of reactants gives this compound its distinct chemical properties and its characteristic greenish-yellow hue. wikipedia.orgcdnsciencepub.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| C.I. Name | This compound |

| C.I. Number | 18961 |

| CAS Number | 52584-47-1 |

| Chemical Class | Single Azo |

| Molecular Formula | C₂₈H₃₅Cl₂N₄NaO₄S |

| Molecular Weight | 617.56 g/mol |

| Appearance | Greenish-yellow powder |

| Solubility | Soluble in water |

Data sourced from multiple references. wikipedia.orgcdnsciencepub.com

Historical Significance and Evolution of Acid Yellow Dyes

The story of this compound is part of the larger narrative of synthetic dye development that began in the mid-19th century. Before this period, yellow dyes were derived from natural sources like plants and insects, but they often suffered from poor color stability. cdnsciencepub.com The quest for more durable and vibrant colors drove chemical innovation.

The era of synthetic dyes was inaugurated in 1856 with William Henry Perkin's synthesis of Mauveine. cdnsciencepub.comresearchpublish.com This was soon followed by key developments in azo chemistry. In 1858, Johann Peter Griess successfully performed the diazotization reaction, laying the groundwork for the vast class of azo dyes. mdpi.combritannica.com The first azo dyes, such as Aniline Yellow and Bismarck Brown, appeared in the early 1860s. cdnsciencepub.com

Acid dyes as a specific class emerged shortly thereafter. The first acid dye, a triarylmethane derivative, was developed in 1868. china-dyestuff.com While it had strong coloring power, its fastness was poor. china-dyestuff.com A significant milestone occurred in 1877 with the synthesis of the first acid azo dye specifically for wool, establishing the foundation for this important group. china-dyestuff.com The introduction of a sulfonic acid group into the dye molecule was a critical innovation, enhancing water solubility and enabling the dyeing of protein fibers under acidic conditions. britannica.com Throughout the late 19th and early 20th centuries, the range of acid dyes expanded rapidly, with a growing variety of colors and improved performance characteristics, leading to the diverse palette available today, which includes this compound. china-dyestuff.combonafideresearch.com

Scope and Research Imperatives for this compound

Current research related to this compound and similar azo dyes is focused on several key areas, primarily driven by performance requirements and environmental considerations. While the dye is effective for coloring materials like loose wool, carpets, and silk, and its barium salt is used for paper coating, the scientific community continues to explore ways to enhance its properties and mitigate its ecological footprint. wikipedia.orgcdnsciencepub.com

A major research imperative is the environmental impact of azo dyes. Due to their complex aromatic structures, many azo dyes are recalcitrant, meaning they resist biodegradation and can persist in the environment. mdpi.comnih.gov Studies have shown that under certain conditions, the breakdown of azo dyes can lead to the formation of potentially harmful aromatic amines. nih.gov Consequently, a significant body of research is dedicated to methods for removing these dyes from industrial wastewater, including techniques like adsorption, biological degradation by microorganisms, and advanced oxidation processes. mdpi.comcdnsciencepub.comnih.gov Researchers are investigating the efficacy of various bacterial and fungal strains in decolorizing and degrading effluents containing dyes similar to this compound. cabidigitallibrary.orgnih.gov

Another critical area of research is the development of new acid dyes with improved performance and sustainability profiles. researchandmarkets.comtbrc.info This includes synthesizing dyes with higher color fastness (resistance to washing, light, and perspiration), better exhaustion rates to minimize waste, and reduced environmental toxicity. tbrc.infoskyquestt.com Innovations in dye chemistry aim to create more environmentally benign colorants that meet stringent regulatory standards while still providing the vibrant colors demanded by the textile and other industries. researchandmarkets.comtbrc.info

Structure

2D Structure

3D Structure

Properties

CAS No. |

72330-33-7 |

|---|---|

Molecular Formula |

C28H36Cl2N4O4S |

Molecular Weight |

595.6 g/mol |

IUPAC Name |

2,5-dichloro-4-[4-[(4-dodecylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C28H36Cl2N4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)31-32-27-20(2)33-34(28(27)35)25-18-24(30)26(19-23(25)29)39(36,37)38/h14-19,27H,3-13H2,1-2H3,(H,36,37,38) |

InChI Key |

SIWFBKUKQZOOAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Structural Modifications

Established Synthesis Pathways for Acid Yellow 72

The conventional synthesis of this compound is a well-established process rooted in classical azo dye chemistry. This typically involves a two-step sequence: diazotization followed by an azo coupling reaction. jchemrev.com

Diazo Coupling Reactions and Precursor Chemistry

The synthesis of this compound begins with the diazotization of a primary aromatic amine, which serves as the diazo component. jchemrev.com For this compound, the specific precursor is 4-Dodecylbenzenamine. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452) to generate the relatively unstable diazonium salt. jchemrev.comnih.gov The instability of diazonium salts necessitates their immediate use in the subsequent coupling reaction. nih.gov

Table 1: Precursors for this compound Synthesis

| Role | Chemical Name | Reference |

| Diazo Component | 4-Dodecylbenzenamine | |

| Coupling Component | 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid |

Sulfonation and Post-Synthesis Functionalization Strategies

Sulfonation is a critical functionalization strategy in the synthesis of acid dyes, as the sulfonic acid groups impart water solubility and enhance the dye's affinity for protein fibers like wool and silk. google.comchemithon.com In many acid dyes, sulfonation is a key step. google.com While the specific sulfonation strategy for this compound is not detailed in the provided results, the coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, already contains a sulfonic acid group. This indicates that the sulfonation is likely integrated into the synthesis of the precursor rather than being a post-synthesis modification of the final dye molecule.

Post-synthesis functionalization can be employed to modify the properties of dyes. rsc.org For instance, the introduction of different functional groups can alter the dye's color, fastness, or other application-specific characteristics. While specific examples for this compound are not available, general strategies for azo dyes include the introduction of additional substituents on the aromatic rings or modification of the existing functional groups. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to mitigate the environmental impact of traditional methods, which often involve harsh conditions and hazardous chemicals. rsc.org

Development of Catalytic Systems for Enhanced Efficiency

Research into greener synthetic routes for azo dyes has focused on the development of efficient catalytic systems. Heterogeneous acid catalysts, such as silica-supported sulfuric acid and BF3.SiO2, have been shown to facilitate diazotization and coupling reactions under milder, often solvent-free, conditions at room temperature. growingscience.comdp.tech These catalysts offer advantages like high yields, short reaction times, simple methodology, and the potential for catalyst recycling. rsc.orggrowingscience.com For example, sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) have been used for the solvent-free synthesis of azo dyes via a grinding method, demonstrating excellent conversions and easy catalyst separation. rsc.org Microreactor technology also presents a promising approach for the continuous-flow synthesis of azo dyes, offering improved reaction control and efficiency. dp.tech

Design of Sustainable Solvent Systems and Reaction Conditions

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives. whiterose.ac.uk For azo dye synthesis, which often uses aqueous acidic solutions, research is exploring the use of deep eutectic solvents (DESs) and other green solvents. rsc.orgfrontiersin.org DESs, formed by mixing a hydrogen-bond acceptor like choline (B1196258) chloride with a hydrogen-bond donor, are non-toxic, biodegradable, and can be tailored for specific reactions. frontiersin.org The use of DES-ethanol systems has been reported for room temperature diazotization and coupling reactions. rsc.org Additionally, bio-based solvents like Cyrene, a derivative of cellulose (B213188), are being investigated as green alternatives to dipolar aprotic solvents commonly used in chemical synthesis. mdpi.comnih.gov

Derivatization Strategies and Novel Analog Synthesis

The derivatization of existing dye structures and the synthesis of novel analogs are key strategies for developing new dyes with improved properties. This can involve modifying the precursors or the final dye molecule.

Derivatization can be achieved by introducing various functional groups to alter the electronic and steric properties of the dye, thereby influencing its color and fastness properties. For example, the alkylation of a synthesized dye can be performed in an alkaline medium. google.com The synthesis of novel analogs often involves using different substituted amines or coupling components. Research on other azo dyes has shown that variations in the substituents on the aromatic rings of both the diazo and coupling components can lead to a wide range of colors and properties. samipubco.comelsevier.es While specific examples of novel analogs of this compound are not detailed in the search results, the general principles of azo dye chemistry allow for the systematic synthesis of related structures by varying the precursor molecules. ajgreenchem.com For instance, using different alkyl-substituted anilines or modified pyrazolone (B3327878) coupling components would result in analogs of this compound.

Modification of Chromophore and Auxochrome Groups for Targeted Properties

The color and properties of an azo dye such as this compound are determined by its chemical structure, specifically the interplay between its chromophore and auxochrome groups. A chromophore is the part of the molecule responsible for absorbing light, which in this case is the azo group (-N=N-). core.ac.uk An auxochrome is a functional group attached to the chromophore that modifies its ability to absorb light, thereby altering the wavelength and intensity of the absorption. ossila.com

The synthesis of this compound involves the diazotization of 4-Dodecylbenzenamine and subsequent coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. chemicalbook.com The key components of its structure that can be targeted for modification are:

The Chromophore : The central azo group.

The Auxochromes : Groups on the aromatic rings, such as the dodecyl group, chloro groups, and the sulfonic acid group, which influence the electronic properties of the chromophore. ossila.commdpi.com

By strategically altering these groups, researchers can induce specific shifts in the dye's absorption spectrum. scribd.com

Bathochromic Shift (Red Shift) : This involves modifying the structure to make the dye absorb at longer wavelengths, deepening the color (e.g., from a greenish-yellow towards orange). This is often achieved by adding electron-donating groups (like -OH or -NH2) or by increasing the length of the conjugated system. core.ac.ukscribd.com

Hypsochromic Shift (Blue Shift) : This causes the dye to absorb at shorter wavelengths, lightening the color (e.g., from yellow to a paler, greener yellow). This can be caused by introducing groups that disrupt or shorten the conjugated system. scribd.com

Hyperchromic and Hypochromic Effects : These refer to an increase or decrease in the intensity of the absorption, respectively. scribd.com The introduction of certain auxochromes can significantly increase molar absorptivity, resulting in a stronger, more vibrant color. ossila.com

Research into structure-property relationships demonstrates that even subtle changes to the substituents on the aromatic rings can have a profound impact on the dye's final properties. liverpool.ac.uk For example, modifying the electron-donating or electron-accepting strength of the groups attached to the phenyl rings alters the internal push-pull electronic dynamics of the molecule, directly tuning its interaction with light. ossila.com

| Modification Site | Proposed Change | Anticipated Effect | Rationale |

|---|---|---|---|

| Dodecylbenzene Ring | Replace -C12H25 with -OCH3 (Methoxy group) | Bathochromic Shift (Red Shift) | The methoxy (B1213986) group is a stronger electron-donating group than an alkyl group, which would increase electron density in the conjugated system. core.ac.uk |

| Pyrazolone Ring | Replace -CH3 (Methyl group) with -CF3 (Trifluoromethyl group) | Hypsochromic Shift (Blue Shift) | The -CF3 group is a strong electron-withdrawing group, which would decrease electron density and potentially shift absorption to a shorter wavelength. |

| Dichlorophenyl Ring | Replace -Cl (Chloro) with -OH (Hydroxyl group) | Bathochromic Shift & Hyperchromic Effect | The -OH group is a powerful auxochrome that acts as an electron donor through resonance, deepening and intensifying the color. core.ac.ukmdpi.com |

| Dichlorophenyl Ring | Add a Nitro group (-NO2) | Bathochromic Shift (Red Shift) | The nitro group is a strong electron-withdrawing group that can extend the conjugation and create a stronger internal charge-transfer system. scribd.com |

Synthesis of Multifunctional this compound Derivatives

Modern synthetic strategies aim to create multifunctional derivatives of dyes, where the molecule possesses additional functionalities beyond its primary role as a colorant. chemmethod.com This involves incorporating specific chemical moieties into the dye's structure to grant it new properties, such as enhanced stability, biological activity, or responsiveness to environmental stimuli. samipubco.comnih.gov

The synthesis of such derivatives can be approached in two primary ways:

Pre-functionalization of Precursors : Modifying the initial reactants (e.g., 4-Dodecylbenzenamine or the pyrazolone coupling component) with the desired functional groups before the final diazotization and coupling reaction.

Post-synthesis Modification : Performing chemical reactions on the already-formed this compound molecule to attach new functional groups.

By incorporating specific heterocyclic scaffolds, for instance, it is possible to create azo dye derivatives with significant biological properties. nih.gov For example, the introduction of a benzothiazole (B30560) or pyrazole (B372694) moiety can impart antimicrobial or antifungal characteristics to the dye molecule. nih.govscholarsresearchlibrary.com Similarly, other functional groups can be added to enhance performance characteristics relevant to industrial applications.

| Target Functionality | Proposed Structural Modification | Synthetic Strategy Example | Potential Application |

|---|---|---|---|

| Antimicrobial Activity | Incorporate a benzothiazole moiety into the backbone. | Synthesize a novel amine precursor containing the benzothiazole ring and use it in place of 4-Dodecylbenzenamine for the diazotization reaction. nih.govscholarsresearchlibrary.com | Textiles with inherent antimicrobial properties. |

| Enhanced Lightfastness | Introduce a hindered amine light stabilizer (HALS) group, such as a piperidine (B6355638) derivative. | React this compound with a suitable piperidine derivative via a linking group to covalently bond the HALS moiety. | Automotive coatings, outdoor textiles. |

| Improved Thermal Stability | Incorporate bulky, rigid structures like additional aromatic or heterocyclic rings. | Modify the pyrazolone coupler to include a fused ring system before the coupling reaction. mdpi.com | High-performance plastics, specialty inks. |

| Solubility in Lubricants | Attach long, branched alkyl chains or ester groups. | Esterify the sulfonic acid group or use an amine precursor with multiple or branched alkyl chains. chemmethod.com | Leak detection in lubricating oils, colored greases. |

| Neuroprotective Agent | Incorporate a propargylamine (B41283) moiety. | A multi-step synthesis could be designed to attach a propargylamine group to the aromatic ring of the precursor amine. nih.gov | Research into multi-target directed ligands for neurodegenerative diseases. nih.gov |

The design and synthesis of these multifunctional derivatives represent a significant advancement in dye chemistry, transforming traditional colorants into high-performance chemical agents for a wide array of specialized fields. chemmethod.comnih.gov

Spectroscopic and Advanced Analytical Characterization

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with the complexity of Acid Yellow 72, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy would provide information on the number and types of protons in the molecule. For this compound, one would expect to observe signals corresponding to the aromatic protons on the dichlorophenyl and dodecylphenyl rings, the methyl group on the pyrazolone (B3327878) ring, and the long alkyl chain of the dodecyl group. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the substitution patterns on the aromatic rings and the connectivity of the entire molecule. For instance, the protons of the dodecyl chain would appear in the upfield region (approx. 0.8-2.5 ppm), while the aromatic protons would be found in the downfield region (approx. 7.0-8.5 ppm).

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule. europa.eu

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: Although the primary amine is consumed in the synthesis, the pyrazolone ring can exist in tautomeric forms, potentially giving rise to N-H bands.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.

C=O stretching: A strong absorption band corresponding to the carbonyl group in the pyrazolone ring would be a key feature.

N=N stretching: The azo group, central to the chromophore, would exhibit a characteristic, though often weak, stretching vibration.

S=O stretching: The sulfonic acid group would show strong, characteristic bands for its symmetric and asymmetric stretching modes.

C-Cl stretching: Vibrations corresponding to the carbon-chlorine bonds on the dichlorophenyl ring would also be present.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. alfa-chemistry.com For this compound, Raman spectroscopy would be especially useful for identifying the azo (N=N) linkage and the aromatic ring structures. The combination of FTIR and Raman provides a more complete vibrational profile of the molecule. elsevier.es

Electronic Absorption Spectroscopy for Chromophore Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within a molecule, particularly its chromophores, which are responsible for its color. environmentclearance.nic.inmahavirdyes.com this compound, being a yellow dye, absorbs light in the violet region of the visible spectrum. The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). For azo dyes, the spectrum typically shows an intense π→π* transition in the UV region and a less intense n→π* transition in the visible region, which is responsible for the color. The λmax is influenced by the extent of conjugation in the molecule and the presence of auxochromes. While the specific λmax for this compound is not widely published, related compounds like Acid Yellow 3 have a λmax around 414 nm. unb.ca

Chromatographic Techniques for Purity Assessment and Degradation Product Identification

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of dyes and identifying any byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds like this compound. A typical HPLC method for this dye would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve good separation of the main dye from any impurities. Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector set at the λmax of the dye. The presence of impurities would be indicated by additional peaks in the chromatogram. The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the dye under various stress conditions (e.g., acid, base, light, heat).

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or PDA at λmax |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be primarily used to characterize any volatile byproducts from its synthesis or volatile degradation products. Since this compound itself is not volatile, direct analysis by GC-MS is not feasible. However, any smaller, more volatile impurities could be detected. Often, derivatization is required to increase the volatility of certain analytes, such as converting carboxylic acids to their more volatile methyl esters (FAMEs). The mass spectrometer provides structural information on the separated components, allowing for their identification.

Morphological and Surface Characterization in Material Interactions (Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample. In the context of this compound, SEM is not used to characterize the molecule itself, but rather to study the morphological changes of materials, such as textile fibers (e.g., wool, silk, or cotton), after the dyeing process. chemicalbook.com By comparing SEM images of undyed and dyed fabrics, one can observe the distribution of the dye on the fiber surface and assess any changes in the fiber's morphology due to the dyeing process. chemicalbook.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the surface, which can confirm the presence of elements characteristic of the dye, such as sulfur and chlorine, on the fiber. chemicalbook.com

Application of Advanced Hyphenated Techniques for Complex Matrix Analysis

The detection and quantification of this compound in complex environmental and industrial matrices present significant analytical challenges due to the compound's polarity, potential for degradation, and the presence of interfering substances. Advanced hyphenated analytical techniques, which couple a high-resolution separation method with a highly sensitive detection method, are essential for achieving the required selectivity and sensitivity. researchgate.netijfmr.com The most prominent of these techniques for the analysis of azo dyes like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). researchgate.net

These hyphenated systems are indispensable for monitoring the dye in textile effluents, contaminated water sources, and soil, as well as for studying its degradation pathways. acs.orgresearchgate.netd-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the direct analysis of sulfonated azo dyes like this compound. lcms.cz This method offers high sensitivity and selectivity, allowing for the detection of the intact dye molecule even at trace levels in intricate sample matrices. lcms.cznih.gov Ultra-High-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, is often employed to achieve faster separations and improved resolution. researchgate.netnih.gov

In a typical application for analyzing water-soluble azo dyes in complex samples, a UPLC system is coupled to a high-resolution mass spectrometer, such as an Orbitrap or a triple quadrupole (TQ) instrument. nih.govresearchgate.net The separation is commonly performed on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol. acs.orgnih.gov

For the analysis of a range of illegal dyes in foodstuffs, a study utilized a UPLC-MS/MS method with polarity switching to simultaneously detect 52 dyes, including 8 acidic sulfonated azo dyes. nih.gov The method involved extraction with a methanol-acetonitrile mixture followed by a dispersive solid-phase extraction (d-SPE) cleanup. nih.gov This approach demonstrates the robustness of LC-MS/MS in handling diverse analytes in a single run. nih.gov Similarly, a method for detecting 11 azo dyes in spices used a simple acetonitrile extraction followed by analysis on a UPLC-TQ-S MS/MS system, achieving low detection limits and good recoveries (93.8% to 115.2%). lcms.cz

The following table summarizes typical parameters used in LC-MS/MS methods for the analysis of analogous water-soluble azo dyes in complex matrices.

| Parameter | Exemplary Condition 1: Foodstuffs nih.gov | Exemplary Condition 2: Spices lcms.cz | Exemplary Condition 3: Cosmetics researchgate.net |

|---|---|---|---|

| Instrumentation | LC-MS/MS | ACQUITY UPLC I-Class / Xevo TQ-S micro MS/MS | UPLC-MS/MS |

| Column | Not Specified | Not Specified | UPLC HSS T3 |

| Mobile Phase | Methanol-Acetonitrile | Acetonitrile / Water | Acetonitrile / Water |

| Ionization Mode | Negative/Positive Ion Switching | Positive ESI | Not Specified |

| Sample Preparation | Methanol-Acetonitrile Extraction, d-SPE Cleanup | Acetonitrile Extraction | Optimized Extraction |

| Recovery | 71.2 - 111.2% | 93.8 - 115.2% | 81.6 - 118.2% |

| Limit of Quantification (LOQ) | Not Specified | < 0.125 mg/kg | 4.1 - 100 µg/kg |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the regulatory monitoring of banned azo dyes. shimadzu.comgcms.cz Unlike LC-MS, which analyzes the intact dye, the standard GC-MS method for azo dyes is an indirect approach. It relies on the reductive cleavage of the azo bond (–N=N–) to form corresponding aromatic amines. gcms.cz Certain aromatic amines are known or suspected carcinogens, and their presence is strictly regulated. shimadzu.com

The analytical procedure, as outlined in standard methods like EN 14362-1, involves extracting the dye from the matrix (e.g., a textile product) and then reducing it, typically with sodium dithionite (B78146) in a citrate (B86180) buffer solution at a controlled pH and temperature. gcms.cz The resulting aromatic amines are then extracted from the aqueous solution using a liquid-liquid extraction, concentrated, and analyzed by GC-MS. gcms.czmdpi.com The use of a selective and inert GC column, such as an Rxi-35Sil MS, is crucial for achieving good peak shape and separation of the target amines. gcms.cz

One research paper specifically mentions Solvent Yellow 72 in the context of developing a high-speed GC-MS method for analyzing carcinogenic aryl amines formed from the reductive cleavage of azo dyes. gcms.cz This indicates that the analysis of this compound would likely proceed via the detection of its constituent aromatic amines.

The table below outlines typical instrumental parameters for the GC-MS analysis of aromatic amines derived from azo dyes.

| Parameter | Exemplary Condition 1: Textile Analysis shimadzu.com | Exemplary Condition 2: Soil Analysis mdpi.com |

|---|---|---|

| Instrumentation | GCMS-QP2020 | GC-MS |

| Column | VB-35 (30 m × 0.25 mm I.D., 0.25 μm df) | Not Specified |

| Injector Temperature | Not Specified | 280 °C |

| Carrier Gas | Helium | Helium (1.0 mL/min) |

| Oven Program | Not Specified | 35 °C (2 min), ramp 15 °C/min to 150 °C (5 min), ramp 3 °C/min to 190 °C (2 min) |

| Ion Source Temperature | 250 °C | 230 °C |

| Detection Mode | Scan/SIM | Full Scan Mode |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for charged species like the anionic, sulfonated molecule of this compound. nih.gov When coupled with mass spectrometry, CE-MS provides excellent separation efficiency and molecular identification capabilities. nih.gov It is especially useful for separating complex mixtures of dyes and their degradation products in aqueous samples like textile effluents. nih.gov

In a study on the degradation of acid dyes, CE-MS was used to track the decay pathways of Acid Orange 7 and Acid Orange 8. nih.gov The separation was achieved using an ammonium acetate buffer (pH 9), which is volatile and compatible with the electrospray ionization (ESI) source of the mass spectrometer. nih.gov This methodology allows for the clear identification of both the parent dye and its charged metabolic byproducts, making it a valuable tool for environmental monitoring and remediation studies. nih.gov

Interaction Mechanisms and Materials Science Applications

Molecular Mechanisms of Dye-Substrate Interaction

The affinity of Acid Yellow 72 for certain materials is a result of a combination of intermolecular forces. Understanding these mechanisms is crucial for optimizing its use in various applications.

Electrostatic and Hydrogen Bonding Interactions with Proteinaceous Fibers

Acid dyes, including this compound, are anionic, meaning they carry a negative charge in aqueous solutions. nih.gov This characteristic is fundamental to their interaction with proteinaceous fibers such as wool and silk. dyespigments.netjacquardproducts.com These fibers are composed of amino acids, which contain both amino (-NH2) and carboxyl (-COOH) groups. nih.govp2infohouse.org

In an acidic dyebath, the amino groups of the protein fibers become protonated, acquiring a positive charge (-NH3+). nih.govp2infohouse.org This creates a strong electrostatic attraction between the negatively charged sulfonate groups (SO3-) of the this compound molecules and the positively charged sites on the fiber. nih.gov This ionic bonding is a primary mechanism for dye-fiber adhesion. nih.govchinesechemsoc.org

Adsorption Kinetics and Thermodynamics on Polymeric and Natural Substrates

The process of dyeing is essentially an adsorption phenomenon, where dye molecules move from the solution to the surface of the substrate. The study of adsorption kinetics and thermodynamics provides valuable insights into the efficiency and spontaneity of this process.

The adsorption of acid dyes like this compound onto various substrates is often studied using kinetic models such as the pseudo-first-order and pseudo-second-order models. researchgate.netresearchgate.net The pseudo-second-order model frequently provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption, involving the sharing or exchange of electrons between the dye and the adsorbent surface. researchgate.net

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are determined to understand the nature of the adsorption process. derpharmachemica.comhilarispublisher.com A negative ΔG° value indicates a spontaneous adsorption process. derpharmachemica.com The sign of ΔH° reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat), which can be influenced by factors like temperature. derpharmachemica.comresearchgate.net For instance, an increase in temperature can enhance the mobility of dye molecules and the swelling of fibers, potentially leading to increased dye uptake in an endothermic process. derpharmachemica.comresearchgate.net The change in entropy, ΔS°, provides information about the randomness at the solid-liquid interface during adsorption. derpharmachemica.com

The adsorption behavior can be further described by isotherms such as the Langmuir and Freundlich models. researchgate.netresearchgate.net The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is applicable to heterogeneous surfaces with a non-uniform distribution of adsorption heats. researchgate.net The suitability of a particular model depends on the specific dye-substrate system. researchgate.net

Advanced Textile Dyeing and Finishing Processes

The successful application of this compound in the textile industry relies on processes that maximize its uptake and permanence on the fiber, while also considering efficiency and environmental impact.

Optimization of Dye Uptake and Fixation in Fiber Matrices

Optimizing the dyeing process involves controlling several parameters to achieve the desired shade and fastness properties. Key factors include temperature, pH, electrolyte concentration, and dyeing time. nih.govnih.gov

Temperature: Increasing the dyeing temperature generally accelerates the diffusion of dye molecules into the fiber structure. researchgate.net For protein fibers, dyeing is often carried out at or near the boil. google.com However, excessively high temperatures can potentially damage the fibers or cause the dye to degrade. researchgate.net

pH: The pH of the dyebath is critical for acid dyes. An acidic environment is necessary to protonate the amino groups in protein fibers, thereby creating the cationic sites for the anionic dye to bind. nih.govp2infohouse.org The optimal pH can vary depending on the specific dye and fiber being used. icrc.ac.ir

Electrolytes: The addition of electrolytes, such as sodium sulfate, can influence dye exhaustion. mdpi.com In some cases, electrolytes are used to slow down the initial rapid uptake of dye, promoting more level and uniform dyeing. nih.gov

Fixation: After the initial dyeing, a fixation step is often employed to enhance the wash fastness of the dye. This can involve heat treatments, such as steaming or thermofixation, which help to further anchor the dye molecules within the fiber matrix. google.com Chemical fixation methods, sometimes involving agents that promote covalent bonding between the dye and the fiber, can also be used. researchgate.netsdc.org.uk

Influence of Dyebath Additives and Auxiliary Chemicals on Dyeing Performance

A variety of chemical auxiliaries are used in the dyeing process to improve performance and address specific challenges. researchgate.netcolorfuldyes.com These can include:

Levelling Agents: These chemicals help to ensure that the dye is distributed evenly throughout the fabric, preventing patchiness or uneven coloration. google.comscribd.com They work by various mechanisms, such as forming loose complexes with the dye to control its rate of absorption.

Wetting Agents: These surfactants reduce the surface tension of the dyebath, allowing for better penetration of the dye liquor into the fabric. scribd.com

pH Control Agents: Acids like acetic acid or formic acid are commonly used to achieve and maintain the desired acidic pH for dyeing with acid dyes. google.comcbse.gov.in Buffering agents may also be used to stabilize the pH throughout the dyeing process. google.com

Sequestering Agents: These chemicals are used to chelate metal ions (like calcium and magnesium) present in the process water, which can otherwise interfere with the dyeing process and affect the final color. researchgate.net

The careful selection and use of these additives are crucial for achieving high-quality, reproducible dyeing results with this compound. researchgate.net

Application in Non-Textile Industrial Materials

While primarily known for its use in textiles, this compound and similar acid dyes also find applications in other industrial materials. These applications leverage the same principles of electrostatic interaction and adsorption.

One notable non-textile application is in the dyeing of leather . dyespigments.netscielo.org.mx Like wool and silk, leather is a protein-based material (collagen), and thus provides suitable sites for the binding of acid dyes. The dyeing process for leather involves similar controls of pH and temperature to achieve the desired color and fastness. scielo.org.mxdimacolorgroup.com

This compound can also be used for paper coloring . worlddyevariety.comdyespigments.net In this application, the dye is typically applied to the paper pulp or as a surface coating. worlddyevariety.com The interaction here is with the cellulose (B213188) fibers of the paper, which can be modified to enhance dye uptake. mdpi.com

Furthermore, the barium salt of this compound can be used in paper coatings , indicating its utility in surface finishing applications beyond simple coloration. worlddyevariety.commade-in-china.com There is also potential for its use in the formulation of paints and cosmetics , where its coloring properties can be utilized. dimacolorgroup.com The principles of adsorption and interaction with different polymeric and particulate substrates are key to its performance in these varied industrial contexts. researchgate.net

Integration into Polymer and Coating Formulations

This compound, a monoazo acid dye, is utilized in coloring a variety of polymer and coating systems. Its integration is dependent on the substrate and the desired properties of the final product.

The dye is incorporated into formulations for coloring polymers such as wool and polyamide (nylon). rsc.orgvdoc.pub The interaction between this compound and polyamide fibers has been a subject of study. The light fastness of the dye on nylon 66 is influenced by dyeing and heat setting parameters. vdoc.pub Research has indicated that the dye's ability to quench photoactive luminescent species within the polyamide matrix is closely related to its light fastness rating. vdoc.pub As a monosulfonated acid dye, C.I. This compound can also exhibit surface-active properties, which allows it to concentrate at the interface between the dyebath and the fiber surface. research-solution.com

In the realm of coatings, the barium salt of this compound is specifically mentioned for its use in paper coating applications. google.com Furthermore, this compound is listed as a colorant in various patents for oily ink compositions for ballpoint pens. google.comgoogleapis.comjustia.commade-in-china.com In these formulations, the dye is combined with solvents and polymer resins, such as cellulose derivatives, to create a stable and effective ink. justia.com

Industrial manufacturers list this compound for broader use in polymer emulsions, adhesives, and other resin-based formulations, highlighting its versatility as a colorant in these applications.

Table 1: Research Findings on this compound in Polymer and Coating Applications

| Application Area | Key Research Finding/Observation | Polymer/Substrate | Source(s) |

| Textile Dyeing | The dye's light fastness is related to its ability to quench luminescent species in the polymer matrix. | Polyamide (Nylon 66) | vdoc.pub |

| Textile Dyeing | As a surface-active dye, it concentrates at the fiber-dyebath interface. | Wool, Polyamide | research-solution.com |

| Paper Coatings | The barium salt of the dye is specifically used for coating paper. | Paper | google.com |

| Ink Formulations | Listed as a colorant in oily ink compositions for ballpoint pens. | Cellulose Derivatives, Resins | google.comjustia.commade-in-china.com |

Use as Tracers or Indicators in Industrial Chemical Processes

While certain acid dyes, such as the closely related Acid Yellow 73, are known for their use as fluorescent tracers in industrial applications like leak detection and water tracing, there is a lack of direct scientific literature and patent data to confirm a similar role for this compound. environmentclearance.nic.in Searches for the fluorescent properties of this compound did not yield specific data confirming its utility as a fluorescent agent. rsc.orgvdoc.pub

One environmental clearance document for a chemical manufacturing facility that produces this compound mentions a Leak Detection and Repair (LDAR) program. However, this program is designed to prevent the fugitive emission of chemicals like this compound from equipment, rather than using the dye itself as a leak detection agent.

Therefore, based on the available data, the use of this compound as an industrial tracer or process indicator is not a well-documented application.

Environmental Chemistry and Remediation Technologies

Occurrence and Environmental Fate of Acid Yellow 72 in Aquatic Environments

The occurrence of this compound in the environment is primarily linked to effluents from industries that utilize it in dyeing processes. Due to its solubility, it can be readily transported in water systems if not effectively removed by wastewater treatment plants. Standard safety protocols mandate that discharge of the chemical into drains and the wider environment should be prevented. researchgate.net

The environmental fate of this compound is a subject of concern due to the general persistence of azo dyes. Specific data on the biodegradability, mobility in soil, and bioaccumulative potential of this compound are not widely available in public literature, with safety data sheets often stating "no data available" for these parameters. researchgate.net However, some research indicates that this compound exhibits toxic action towards certain microorganisms. This toxicity may inhibit biodegradation, suggesting that biosorption could be a more probable mechanism for its removal from water by microbial biomass in some biological treatment systems. researchgate.net

Despite this, specific bacterial and fungal strains have been identified that are capable of decolorizing this compound. Studies have demonstrated that a strain of Candida rugopelliculosa and bacteria such as Rhodobacter sphaeroides have the ability to degrade this compound, likely through the enzymatic cleavage of the azo bond (-N=N-). chemicalbook.comresearchgate.net This suggests that under specific conditions with adapted microbial communities, biodegradation is a possible, albeit potentially slow, fate. The process of bioaugmentation, where specific dye-degrading microbes are introduced into wastewater treatment systems, has been proposed as a potential enhancement for removing this dye.

Advanced Oxidation Processes (AOPs) for Degradation

Given the limitations and slow kinetics of biological degradation for recalcitrant dyes like this compound, Advanced Oxidation Processes (AOPs) present a promising alternative. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a broad range of organic pollutants, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions.

While extensive research exists on the AOP-based degradation of many acid dyes, specific studies detailing the performance and kinetics for this compound are limited. The following sections describe the established principles of these technologies and their applicability to the degradation of this compound.

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a light source to generate oxidizing species.

In this process, when a semiconductor like titanium dioxide (TiO₂) or zinc oxide (ZnO) is irradiated with photons of energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. These electron-hole pairs are powerful redox agents.

The positive holes (h⁺) can directly oxidize the dye molecule adsorbed on the catalyst surface.

The holes can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).

The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive species, including •OH radicals.

These radicals attack the chromophoric azo bond and aromatic rings of the this compound molecule, leading to decolorization and progressive degradation into smaller organic intermediates and ultimately, mineralization. While this is a well-established mechanism for dye degradation, specific research detailing catalyst loading, pH effects, and degradation kinetics for this compound is not readily found in the reviewed literature.

The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in acidic conditions to generate hydroxyl radicals.

The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The effectiveness of the Fenton process is highly dependent on pH (typically optimal between 2.5 and 3.5), and the concentrations of both the iron catalyst and hydrogen peroxide.

The photo-Fenton process enhances the conventional Fenton reaction by incorporating UV or visible light. Irradiation accelerates the degradation in two primary ways:

It promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and allowing it to participate in further reactions with H₂O₂. Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

It can cause the photolysis of H₂O₂, generating additional hydroxyl radicals.

This cyclic regeneration of the iron catalyst and extra radical production make the photo-Fenton process significantly more efficient than the Fenton process alone for the mineralization of complex organic molecules like this compound.

Ozone (O₃) is a powerful oxidizing agent that can degrade organic pollutants through two pathways:

Direct Oxidation: Ozone molecules can selectively attack specific functional groups within the dye structure, particularly the chromophoric azo bond, leading to rapid decolorization.

Indirect Oxidation: In water, especially at higher pH values, ozone decomposes to form hydroxyl radicals (•OH), which then engage in non-selective, rapid oxidation of the dye and its intermediates.

While ozonation is effective for color removal, complete mineralization can be slow and require high ozone doses. To improve efficiency, ozone is often used in hybrid AOPs, such as:

O₃/H₂O₂ (Peroxone): The addition of hydrogen peroxide to the ozonation process accelerates the decomposition of ozone to form more hydroxyl radicals.

Catalytic Ozonation: The use of solid catalysts (like metal oxides) or metal ions in solution can enhance the decomposition of ozone and the generation of •OH radicals on the catalyst surface.

O₃/UV: The combination of ozone with ultraviolet radiation also enhances •OH radical production, increasing the rate of mineralization.

One study noted that ozonation of an unsulphonated analogue of a copper-complex azo dye resulted in the formation of phenol, 2-naphthol, and phthalic anhydride, indicating the cleavage of the parent molecule into smaller aromatic compounds. researchgate.net

Data Table for this compound

| Property/Parameter | Value / Information | Source(s) |

| Chemical Name | This compound | researchgate.net |

| C.I. Name | C.I. 18961 | research-solution.com |

| CAS Number | 52584-47-1 | researchgate.net |

| Molecular Formula | C₂₈H₃₅Cl₂N₄NaO₄S | research-solution.com |

| Molecular Weight | 617.56 g/mol | research-solution.com |

| Class | Single Azo | research-solution.com |

| Environmental Notes | Discharge into the environment must be avoided. Data on persistence, degradability, and bioaccumulation are generally unavailable. | researchgate.net |

| Biodegradation Potential | Considered toxic to some microbes, inhibiting biodegradation. However, specific strains (Candida rugopelliculosa, Rhodobacter sphaeroides) have shown decolorization capability. | chemicalbook.comresearchgate.netresearchgate.net |

Semiconductor-Assisted Photocatalysis (e.g., TiO2, ZnO)

Fenton and Photo-Fenton Processes for Aqueous Solution Treatment

Adsorption-Based Removal Strategies

Adsorption has emerged as a promising technique for the removal of dyes like this compound from wastewater due to its efficiency and the availability of a wide range of adsorbent materials.

A variety of adsorbents have been investigated for their efficacy in removing acidic dyes from aqueous solutions.

Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. researchgate.netresearchgate.netscirp.orgscirp.org Studies have shown that activated carbon derived from various sources, including sugarcane bagasse and açaí bunches, can effectively remove acid dyes. researchgate.netrsdjournal.org For instance, activated carbon prepared from açaí bunches, when carbonized at 700 °C, demonstrated a removal efficiency of approximately 99.9% for Acid Yellow 17. rsdjournal.org The adsorption capacity is often pH-dependent, with acidic conditions generally favoring the removal of acid dyes. researchgate.netscirp.orgscirp.orgrsdjournal.org The effectiveness of activated carbon is influenced by its surface area and the presence of functional groups. scirp.orgscirp.org

Hydrogels: Hydrogels, with their three-dimensional polymeric networks, exhibit a high capacity for water absorption and can be tailored to adsorb specific pollutants. raco.catmdpi.com Cationic hydrogels, for example, have shown high efficiency in removing anionic dyes. cumhuriyet.edu.tr Research on hydrogels made from materials like polyacrylic acid and organoclay/alginate composites has demonstrated their potential for dye removal. mdpi.comechemcom.com For instance, a hydrogel based on carboxymethyl cellulose (B213188) and chitin (B13524) nanofibrils achieved a 95.1% removal rate for an anionic dye after five reuse cycles. raco.cat

Biomass: Various forms of biomass and agricultural waste have been explored as low-cost, renewable adsorbents for dye remediation. mdpi.comajchem-b.com Materials such as pinecones, turmeric industrial waste, and collagen fibers have shown promise in adsorbing acid dyes. nanoient.orgrsc.org For example, pinecone-based adsorbents have demonstrated a maximum uptake capacity of 100 mg/g for Acid Yellow 36. Similarly, activated carbon produced from turmeric waste has proven effective in removing Acid Yellow 17. nanoient.org The use of biomass not only addresses water pollution but also provides a sustainable way to manage agricultural waste. mdpi.commdpi.com

To understand and optimize the adsorption process, researchers employ various isotherm and kinetic models.

Adsorption Isotherms: Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the adsorbent at a constant temperature. The Langmuir model often suggests monolayer adsorption on a homogeneous surface, while the Freundlich model is indicative of multilayer adsorption on a heterogeneous surface. rsdjournal.orgnih.gov For the adsorption of Acid Yellow 17 onto activated carbon from açaí bunches, the Freundlich model provided a better fit, suggesting multilayer formation. rsdjournal.org In another study on Acid Yellow 36 and pinecones, the Langmuir model was found to be more suitable.

Kinetic Modeling: Kinetic models, including the pseudo-first-order and pseudo-second-order models, are used to investigate the rate of adsorption. The pseudo-second-order model has been frequently found to best describe the adsorption kinetics of acid dyes onto various adsorbents, including activated carbon and biomass. rsdjournal.orgnanoient.org This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.

Table 1: Adsorption Isotherm and Kinetic Models for Acid Dyes

| Adsorbent | Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|

| Activated Carbon (Açaí bunch) | Acid Yellow 17 | Freundlich | Pseudo-second-order | - | rsdjournal.org |

| Pinecone | Acid Yellow 36 | Langmuir | Pseudo-second-order | 100 | |

| Activated Carbon (Turmeric waste) | Acid Yellow 17 | Langmuir & Freundlich | Pseudo-second-order | - | nanoient.org |

| Activated Carbon (Sugarcane bagasse) | Naphthol Yellow S | Langmuir | - | 143.72 | researchgate.net |

Development of Novel Adsorbents (e.g., Activated Carbon, Hydrogels, Biomass)

Biological Degradation Pathways and Bioremediation

Bioremediation offers an eco-friendly and cost-effective alternative to physical and chemical methods for treating dye-containing effluents. This approach utilizes microorganisms and their enzymes to break down complex dye molecules.

Enzymes like laccases and peroxidases have demonstrated significant potential in the decolorization and mineralization of azo dyes.

Laccase: Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, making them effective for dye degradation. researchgate.netnih.govnih.gov Laccase produced by Bacillus sp. strain TR achieved a 76.4% decolorization efficiency for an acid yellow dye within 96 hours. researchgate.net The degradation process involves the cleavage of the azo bond (–N=N–). researchgate.net Immobilized laccases have also been used, showing good decolorization degrees and the potential for reuse. uminho.pt

Peroxidase: Peroxidases, such as horseradish peroxidase, catalyze the oxidation of various organic compounds in the presence of hydrogen peroxide. researchgate.netscielo.brscielo.br These enzymes have been shown to be effective in removing reactive dyes, with degradation being influenced by factors like pH, temperature, and dye concentration. scielo.brscielo.br Plant-derived peroxidases have been reported to achieve high removal efficiencies for various dyes. researchgate.net

The use of microbial consortia and specialized bioreactors can enhance the efficiency of dye degradation in industrial wastewater.

Microbial Consortia: Microbial consortia, which are mixed cultures of different microorganisms, often exhibit higher degradation capabilities than single-organism cultures due to synergistic effects. mdpi.comsemanticscholar.orgfrontiersin.org A consortium can have a broader range of enzymatic activities, allowing for more complete degradation of complex dye molecules. mdpi.com For example, a consortium of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea effectively decolorized and degraded acid orange dye. frontiersin.org Consortia have been shown to decolorize 70-100% of various azo dyes within 72 hours. semanticscholar.org

Bioreactor Design: Various bioreactor designs are employed to treat textile effluents, including stirred tank bioreactors, membrane bioreactors (MBRs), and packed-bed bioreactors. fspublishers.orgmdpi.com MBRs, which combine a biological reactor with membrane filtration, are particularly effective, often achieving high removal of color, Biological Oxygen Demand (BOD), and Chemical Oxygen Demand (COD). mdpi.com A stirred tank bioreactor using Aspergillus terreus removed 84.53% of color from a simulated textile effluent. fspublishers.org The choice of bioreactor and operating conditions, such as hydraulic retention time, is crucial for optimizing treatment efficiency. fspublishers.orgmdpi.com

Enzymatic Decolorization and Mineralization (e.g., Laccase, Peroxidase)

Analysis of Environmental Transformation Products and Degradation Pathways

Understanding the transformation products and degradation pathways of this compound is crucial for assessing the environmental impact and the effectiveness of remediation processes. The breakdown of azo dyes can sometimes lead to the formation of aromatic amines, which may be more toxic than the parent dye molecule. researchgate.net The reductive cleavage of the azo bond is a common initial step in the microbial degradation of azo dyes. semanticscholar.org Advanced analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and gas chromatography-mass spectrometry (GC-MS) are used to identify the intermediate and final products of degradation, confirming the mineralization of the dye. researchgate.netfrontiersin.org For instance, FT-IR analysis can show the transformation of the N=N bond, while GC-MS helps in identifying the various metabolic intermediates formed during the degradation process. researchgate.netfrontiersin.org

Computational and Theoretical Chemistry of Acid Yellow 72

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of dye molecules. These methods allow for the detailed analysis of molecular properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For a dye like Acid Yellow 72, which can exist in different tautomeric forms (azo and hydrazo), DFT calculations are essential for identifying the most stable molecular geometry.

Table 1: Representative Theoretical Geometrical Parameters for a Pyrazolone (B3327878) Azo Dye Core Structure This table presents typical data derived from DFT studies on similar pyrazole (B372694) azo dyes, as specific data for this compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | N-N (azo) | ~1.25 - 1.35 Å |

| C-N (azo-aryl) | ~1.40 - 1.45 Å | |

| C=O (pyrazolone) | ~1.23 - 1.28 Å | |

| Bond Angle | C-N-N | ~112° - 115° |

| N-N-C | ~118° - 122° | |

| H-Bond Angle | N-H···O (hydrazo) | ~116° - 141° |

Source: Compiled from findings on pyrazole azo dyes. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a dye. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable, which is directly related to the color of the dye. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ifatcc.orgtandfonline.com For azo dyes, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is often distributed across the electron-accepting regions and the azo bridge. researchgate.net

Time-Dependent DFT (TD-DFT) calculations are used to simulate electronic transitions and predict the UV-Visible absorption spectra. nih.gov The primary electronic transition responsible for the color of azo dyes is the π→π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) from TD-DFT can be correlated with the experimentally observed color. nih.gov

Table 2: Typical Frontier Molecular Orbital (FMO) Energies for Azo Dyes This table shows representative values for analogous azo dyes, as specific data for this compound is not available.

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -5.5 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 2.5 to 4.5 | Excitability, Reactivity, Color |

Source: Compiled from findings on various azo dyes. researchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Molecular Dynamics Simulations of Dye-Solvent and Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. researchgate.net This method allows for the analysis of the dynamic interactions between a dye molecule and its surroundings, such as solvent molecules or a fiber substrate, which are crucial for predicting properties like solubility and binding affinity.

For a dye like this compound, MD simulations can model its behavior in an aqueous solution. These simulations can reveal tendencies for dye molecules to aggregate, a phenomenon that can affect dyeing performance. mdpi.com By calculating parameters such as the solvent-accessible surface area (SASA), mean squared displacement (MSD), and diffusion coefficients, researchers can gain insight into the solubility and dispersion characteristics of the dye. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop predictive models that link the chemical structure of a compound to its macroscopic properties or activities. mdpi.com For textile dyes, QSAR models can predict performance characteristics such as dye-fiber affinity, color fastness (to light, washing, etc.), and biodegradability. ifatcc.orgfrontiersin.org

The construction of a QSAR model involves calculating a set of molecular descriptors for a series of related dyes and then using regression analysis to find a mathematical equation that correlates these descriptors with an observed property. Descriptors can be geometric (e.g., molecular weight, surface area), physicochemical (e.g., hydrophobicity via LogP), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

For acid dyes, QSAR studies have successfully modeled various fastness properties. For instance, the light fastness of disperse and acid dyes has been shown to correlate with HOMO and LUMO energies, which reflect the dye's susceptibility to photo-oxidation or reduction. ifatcc.org Wash fastness is often related to the dye's affinity for the fiber and its hydrophobicity. frontiersin.org Such models are powerful tools for the rational design of new dyes with improved performance characteristics. ifatcc.org

Table 3: Common Molecular Descriptors in QSAR Models for Acid Dyes

| Descriptor | Type | Predicted Property |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | Wash Fastness, Dye Affinity |

| Molecular Weight (MW) | Geometric | Dye Affinity, Removal Rate |

| Surface Area Approximation (SAA) | Geometric | Dye Affinity, Removal Rate |

| EHOMO (HOMO Energy) | Quantum Chemical | Light Fastness, Degradation |

| ELUMO (LUMO Energy) | Quantum Chemical | Light Fastness, Degradation |

| Dipole Moment | Quantum Chemical | Dye-Fiber Interaction |

Source: Compiled from QSAR studies on acid and azo dyes. ifatcc.orgfrontiersin.org

Spectroscopic Simulations and Correlation with Experimental Data

Computational spectroscopy plays a vital role in the characterization of dyes by simulating their spectra (e.g., UV-Vis, FT-IR) and correlating them with experimental measurements. This process helps to confirm the molecular structure and provides a deeper understanding of the electronic and vibrational properties of the molecule.

As mentioned in section 6.1.2, Time-Dependent DFT (TD-DFT) is widely used to simulate the UV-Vis spectrum of dyes. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the λmax values. Comparing these theoretical predictions with experimental spectra helps to validate the computed molecular structure and electronic properties. For pyrazole azo dyes, studies have shown a good correlation between λmax values predicted by TD-DFT and those measured experimentally in solution. nih.gov

Similarly, the vibrational frequencies of a dye molecule can be calculated using DFT. These theoretical frequencies can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net This comparison allows for the precise assignment of observed spectral bands to specific vibrational modes of the molecule, such as the stretching of the N=N azo bond or the C=O group in the pyrazolone ring. This correlative analysis serves as a powerful confirmation of the dye's molecular structure and bonding characteristics. nih.gov

Historical and Industrial Perspectives in Acid Yellow 72 Chemistry

Evolution of Synthetic Yellow Dyes and Acid Yellow 72's Position in Dye Chemistry

The history of textile dyeing is a journey from natural extracts to complex synthetic molecules. For centuries, yellow hues were derived from natural sources like turmeric, weld, and quercitron. asiantextilestudies.com These natural dyes, however, often suffered from poor lightfastness and wash-fastness, and their availability was subject to the whims of nature. asiantextilestudies.comtandfonline.com The burgeoning textile industry of the Industrial Revolution demanded more reliable, cost-effective, and vibrant colorants, setting the stage for a chemical revolution. britannica.com

The paradigm shifted in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye derived from coal tar. fibre2fashion.comfda.gov This breakthrough catalyzed the rapid development of a wide array of synthetic colorants. By the late 19th century, synthetic dyes, including azo dyes and synthetic indigo, began to dominate the market, offering a broader color palette and superior durability. fibre2fashion.comwikipedia.org The first azo dyes were developed shortly after mauveine, and their versatility quickly made them the largest and most important class of synthetic colorants, a position they still hold today. dyespigments.netiipseries.org Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings. dyespigments.net

Within this evolving landscape, specific dyes were engineered for specific applications and fibers. Acid dyes, a category to which this compound belongs, were developed for their affinity for protein fibers like wool and silk, as well as later synthetic fibers like nylon. britannica.comsamipubco.com this compound, also known as C.I. 18961, is a monoazo dye, meaning its molecular structure contains a single azo group. worlddyevariety.com Its synthesis involves the diazotization of 4-Dodecylbenzenamine and subsequent coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com This process yields a green-light yellow powder that is soluble in water and primarily used for dyeing loose wool, carpets, and for direct printing on wool and silk fabrics. worlddyevariety.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| C.I. Name | This compound |

| C.I. Number | 18961 |

| Molecular Structure | Single Azo Class |

| CAS Registry No. | 52584-47-1 |

| Molecular Formula | C₂₈H₃₅Cl₂N₄NaO₄S |

| Molecular Weight | 617.56 |

| Appearance | Green-light yellow powder |

| Solubility | Soluble in water |

Data sourced from World Dye Variety. worlddyevariety.com

Advancements and Challenges in Industrial-Scale Production

The industrial-scale production of synthetic dyes like this compound is a complex process that has evolved significantly over time. The core synthesis, involving diazotization and coupling reactions, requires precise control over parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. samipubco.compatsnap.com

Advancements in chemical engineering have led to more efficient and controlled manufacturing processes. Modern production facilities utilize automated systems to monitor and adjust reaction conditions in real-time. The development of cleaner production technologies aims to simplify synthesis routes, improve product quality, and increase yield. patsnap.com For instance, research into related dye synthesis has explored methods to reduce the number of steps and by-products, which in turn simplifies the purification process. patsnap.com

Despite these advancements, industrial-scale production faces several persistent challenges:

Process Optimization and Purity: Achieving a high-purity product is crucial, as impurities can affect the final color shade and fastness properties of the dye. The presence of by-products and unreacted starting materials necessitates extensive purification steps, which can be energy-intensive and costly. patsnap.com For example, the synthesis of some azo dyes can be hindered by the formation of isomers or related impurities that are difficult to separate. scconline.org

Waste Management: The synthesis of azo dyes generates significant wastewater containing residual dyes, salts, acids, and organic by-products. scirp.orgijrrjournal.com This effluent requires substantial treatment to meet environmental discharge standards, adding a significant operational cost. The disposal of sludge produced during wastewater treatment also presents a challenge. apacsci.com

Energy Consumption: Dye synthesis and purification are often energy-intensive processes, involving heating, cooling, and stirring large volumes of reactants. Rising energy costs directly impact the economic viability of dye production. sustainability-directory.com

Addressing these challenges requires continuous innovation in process chemistry, such as developing more efficient catalytic systems, utilizing renewable feedstocks, and integrating waste streams into a circular economy model. nih.govchalmers.se

Impact of Historical Regulatory and Environmental Policies on Dye Production and Use

The production and use of synthetic dyes have been increasingly shaped by a history of evolving regulatory and environmental policies. Initially, the industry operated with few restrictions. However, as the use of synthetic "coal-tar" colors became widespread in the late 19th and early 20th centuries, concerns about their safety emerged. fda.gov Early legislation, such as the U.S. Pure Food and Drugs Act of 1906, began to establish federal oversight and prevent the use of overtly poisonous substances in foods, which had implications for some dyes also used in other consumer goods. fda.govherox.com

The mid-20th century saw the rise of the modern environmental movement, which brought greater scrutiny to industrial pollution. The textile dyeing industry was identified as a major source of water pollution, discharging large volumes of effluent containing a complex mixture of chemicals. scirp.orgijrrjournal.com This led to the enactment of significant environmental legislation in developed countries. In the United States, the Clean Water Act and the creation of the Environmental Protection Agency (EPA) in the 1970s established a framework for regulating the discharge of industrial pollutants, including those from dye manufacturing. apacsci.comcolby.edu Similarly, the European Union implemented directives, such as the EU Water Framework Directive, to enforce water quality standards and control the release of hazardous substances. apacsci.com

These regulations had a profound impact on the dye industry. Manufacturers were required to:

Invest in Wastewater Treatment: Companies had to build and operate expensive wastewater treatment plants to remove color, chemicals, and other pollutants before discharge. apacsci.comcdnsciencepub.com

Control Chemical Use: Certain hazardous chemicals and dye intermediates came under restriction. A critical development was the banning of azo dyes that could break down to form specific carcinogenic aromatic amines, such as benzidine. cdnsciencepub.com This led to a shift in the industry towards developing and marketing dyes that were considered safer.

Improve Production Processes: Regulatory pressure incentivized the adoption of cleaner production methods that reduce waste at the source, improve efficiency, and minimize the use of hazardous raw materials. sustainability-directory.com

These policies increased the operational costs for dye manufacturers, particularly in Europe and North America, leading to a shift in large-scale production to regions with less stringent (or poorly enforced) regulations. apacsci.com However, global supply chain pressures and increasing consumer awareness are now driving the adoption of stricter environmental standards, such as those set by ZDHC (Zero Discharge of Hazardous Chemicals), across the global textile industry.

Compound Index

Future Research Directions and Emerging Opportunities

Development of Novel and More Sustainable Synthesis Routes

The traditional synthesis of azo dyes often involves stoichiometric reagents and conditions that are not environmentally benign. researchgate.net Future research is progressively focusing on greener chemistry principles to mitigate these drawbacks.

Emerging sustainable methodologies, currently explored for other azo dyes, present significant opportunities for the synthesis of Acid Yellow 72. One such approach is mechanochemistry , which involves solvent-free reactions carried out by grinding at room temperature. This method offers simplicity, excellent conversion rates, and a significantly reduced environmental footprint. researchgate.net Another promising avenue is microwave-assisted synthesis , which has been shown to rapidly produce azo dyes with high yields, while reducing solvent volume and reaction time. nih.gov

Future investigations could aim to adapt these greener techniques for the industrial production of this compound. This would involve optimizing reaction conditions for methods like grinding or microwave irradiation to replace or refine the current diazotization-coupling process. Research could also explore the use of bio-based precursors for the amine and coupling components, moving away from petroleum-derived starting materials. cdnsciencepub.com

Design of Novel Functional Materials Incorporating this compound

The utility of azo dyes is being expanded beyond their traditional role as colorants. The inherent chromophoric properties of the azo bond (–N=N–) make these molecules candidates for integration into advanced functional materials. iwaponline.combiointerfaceresearch.com